

# Tenofovir Disoproxil Phosphate and Fumarate: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the pharmacokinetic profiles of two oral prodrugs of tenofovir, tenofovir disoproxil phosphate and tenofovir disoproxil fumarate, reveals therapeutic equivalence, offering flexibility in the treatment of HIV and HBV infections.

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. [1][2] Due to its low oral bioavailability, it is administered as a prodrug, most commonly tenofovir disoproxil fumarate (TDF).[3][4][5] A newer salt form, tenofovir disoproxil phosphate (TDP), has been developed as an alternative. Extensive pharmacokinetic studies have been conducted to compare these two formulations, concluding that they are bioequivalent, providing comparable therapeutic effects.[1][2][6]

## **Comparative Pharmacokinetic Parameters**

A pivotal open-label, randomized, single-dose, two-sequence crossover study in healthy male subjects demonstrated the bioequivalence of tenofovir disoproxil phosphate and tenofovir disoproxil fumarate.[1][2][6] The study showed that the pharmacokinetic profiles of the two salt forms were similar, with the 90% confidence intervals for the geometric mean ratios of key pharmacokinetic parameters falling within the conventional bioequivalence range of 0.8-1.25.[1] [2][6]



| Parameter        | Tenofovir<br>Disoproxil<br>Phosphate (292<br>mg) | Tenofovir<br>Disoproxil<br>Fumarate (300 mg) | Geometric Mean<br>Ratio (90% CI) |
|------------------|--------------------------------------------------|----------------------------------------------|----------------------------------|
| Cmax (μg/L)      | 275.41 ± 77.90                                   | 265.41 ± 83.08                               | 1.0514 (0.9527–<br>1.1603)[1][2] |
| AUClast (h·μg/L) | 2,019.24 ± 553.38                                | 1,982.69 ± 593.32                            | 1.0375 (0.9516–<br>1.1311)[1][2] |
| AUCinf (h·μg/L)  | 2,238.50 ± 584.73                                | 2,207.63 ± 613.99                            | 1.0298 (0.9463–<br>1.1206)       |
| Tmax (h)         | 0.75 (median)                                    | 0.75 (median)                                | -                                |
| t1/2 (h)         | 20.33 ± 4.17                                     | 20.24 ± 4.31                                 | -                                |

Data presented as

mean ± standard

deviation, except for

Tmax which is

presented as median.

Cmax: Maximum

observed

concentration;

AUClast: Area under

the serum

concentration-time

curve to the last

quantifiable

concentration; AUCinf:

Area under the serum

concentration-time

curve from time 0 to

infinity; Tmax: Time of

maximum observed

concentration; t1/2:

Elimination half-life.



## **Experimental Protocols**

The bioequivalence of tenofovir disoproxil phosphate and fumarate was established through a robust clinical trial adhering to standard protocols for such studies.

Study Design: An open-label, randomized, single-administration, two-treatment, two-sequence crossover study was conducted.[1][2][6]

Participants: The study enrolled 37 healthy male volunteers.[2][6]

Treatment: Participants received a single oral dose of either 292 mg of tenofovir disoproxil phosphate or 300 mg of tenofovir disoproxil fumarate.[1] Both formulations contain 245 mg of the active tenofovir disoproxil moiety.[1]

Washout Period: A washout period of 7 days was implemented between the two treatment periods.[1]

Sample Collection: Serial blood samples were collected from each participant for up to 72 hours after drug administration.[1][2][6]

Pharmacokinetic Analysis: Plasma concentrations of tenofovir were determined using a validated analytical method. Non-compartmental analysis was used to calculate the key pharmacokinetic parameters.[2][6]

Statistical Analysis: The 90% confidence intervals of the geometric mean ratio for Cmax and AUClast were calculated to assess bioequivalence.[1][2][6]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the workflow of the comparative pharmacokinetic study.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compared to Subcutaneous Tenofovir, Oral Tenofovir Disoproxyl Fumarate Administration Preferentially Concentrates the Drug into Gut-Associated Lymphoid Cells in Simian Immunodeficiency Virus-Infected Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tenofovir Disoproxil Phosphate and Fumarate: A Comparative Pharmacokinetic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662510#comparative-pharmacokinetics-of-tenofovir-disoproxil-phosphate-and-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com